1,1-Bis(2-methylphenyl)siletane
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Overview
Description
1,1-Bis(2-methylphenyl)siletane is an organosilicon compound with the molecular formula C17H20Si. It is characterized by the presence of a siletane ring, which is a four-membered silicon-containing ring, and two 2-methylphenyl groups attached to the silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-methylphenyl)siletane typically involves the reaction of 2-methylphenylmagnesium bromide with dichlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reagents. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the siletane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-methylphenyl)siletane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted siletanes depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(2-methylphenyl)siletane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Studied for its potential biological activity and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-methylphenyl)siletane involves its interaction with various molecular targets and pathways. The silicon atom in the siletane ring can form bonds with other atoms or molecules, leading to the formation of new compounds. The phenyl groups can also participate in π-π interactions, which can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(2-methylphenyl)silane: Similar structure but lacks the siletane ring.
1,1-Bis(2-methylphenyl)disilane: Contains an additional silicon atom.
1,1-Bis(2-methylphenyl)germane: Germanium analog of 1,1-Bis(2-methylphenyl)siletane.
Uniqueness
This compound is unique due to the presence of the siletane ring, which imparts distinct chemical and physical properties. The ring strain in the siletane ring makes it more reactive compared to its silicon analogs, allowing for a wider range of chemical transformations .
Properties
CAS No. |
646522-61-4 |
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Molecular Formula |
C17H20Si |
Molecular Weight |
252.42 g/mol |
IUPAC Name |
1,1-bis(2-methylphenyl)siletane |
InChI |
InChI=1S/C17H20Si/c1-14-8-3-5-10-16(14)18(12-7-13-18)17-11-6-4-9-15(17)2/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI Key |
AWXYRIAISKLQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Si]2(CCC2)C3=CC=CC=C3C |
Origin of Product |
United States |
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